3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one

Lipophilicity Drug design Permeability

3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one (CAS 89069-81-8) is a triaryl-substituted pyrimidin-4(3H)-one derivative with the molecular formula C22H15ClN2O and a molecular weight of 342.83 g/mol. It belongs to the 3-aryl-2,6-diphenylpyrimidin-4(3H)-one subclass, a scaffold extensively explored in medicinal chemistry for kinase inhibition, anti-proliferative activity, and neuropharmacological applications.

Molecular Formula C22H15ClN2O
Molecular Weight 358.8 g/mol
CAS No. 89069-81-8
Cat. No. B12928729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one
CAS89069-81-8
Molecular FormulaC22H15ClN2O
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H15ClN2O/c23-18-11-13-19(14-12-18)25-21(26)15-20(16-7-3-1-4-8-16)24-22(25)17-9-5-2-6-10-17/h1-15H
InChIKeyUNQITPKPADHLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one (CAS 89069-81-8): Procurement-Relevant Identity and Physicochemical Baseline


3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one (CAS 89069-81-8) is a triaryl-substituted pyrimidin-4(3H)-one derivative with the molecular formula C22H15ClN2O and a molecular weight of 342.83 g/mol . It belongs to the 3-aryl-2,6-diphenylpyrimidin-4(3H)-one subclass, a scaffold extensively explored in medicinal chemistry for kinase inhibition, anti-proliferative activity, and neuropharmacological applications [1]. The compound is commercially available from multiple suppliers (e.g., TCI, CymitQuimica) at purities typically exceeding 98% (HPLC), with a reported melting point range of 144.0–148.0 °C . Its core distinguishing feature is the 4-chlorophenyl substituent at the N-3 position, which confers distinct electronic (σp = +0.23 for Cl vs. σp = +0.06 for F or σp = −0.17 for CH3) and lipophilic (calculated LogP ≈ 5.0–5.1 vs. ≈ 4.7 for the 4-fluoro analog) properties relative to its nearest congeners, impacting target binding, metabolic stability, and solubility profiles .

Why Generic 3-Aryl-2,6-diphenylpyrimidin-4(3H)-ones Cannot Replace CAS 89069-81-8 Without Verification


Within the 3-aryl-2,6-diphenylpyrimidin-4(3H)-one series, seemingly minor substituent changes at the N-3 aryl ring can produce dramatic shifts in biological target engagement, potency, and physicochemical properties. For example, dipropargyl-substituted diphenylpyrimidines in the same scaffold class exhibit IC50 values for MAO-B inhibition ranging from 1.49 μM to >100 μM depending solely on the substitution pattern [1]. The 4-chlorophenyl moiety introduces a distinctive combination of moderate electron-withdrawing character, increased lipophilicity, and a larger van der Waals volume compared to 4-fluoro or 4-methyl analogs, which can alter binding pocket occupancy in kinase ATP sites and affect CYP450-mediated metabolism . Procurement of a generic 3-aryl analog without verifying that it replicates the specific electronic, steric, and lipophilic signature of the 4-chlorophenyl derivative risks introducing a compound with fundamentally different biological, pharmacokinetic, and toxicological behavior. The sections below identify the few dimensions where quantitative differentiation data exist—and, equally critically, where they do not.

3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity (LogP) Differentiation of the 4-Chlorophenyl Substituent Versus 4-Fluoro and 4-Methyl Analogs

The 4-chlorophenyl substituent confers a quantitatively higher calculated lipophilicity compared to its 4-fluoro and 4-methyl counterparts. The commercially available 4-fluoro analog (CAS 89069-78-3) has a reported XLogP3 of 4.4 and a LogP of approximately 4.71 . The 4-methyl analog (CAS 89069-84-1) has a reported LogP of 4.87 . Extrapolating from the incremental LogP contribution of Cl versus F or CH3 on an aromatic ring (ΔLogP ≈ +0.7 for Cl vs. F and ≈ +0.5 for Cl vs. CH3 via the Hansch π constant: πCl = +0.71, πF = +0.14, πCH3 = +0.56), the 4-chlorophenyl target compound is estimated to have a LogP of approximately 5.0–5.1 . This ~0.3–0.7 LogP unit increase over the nearest analogs indicates a measurably higher membrane permeability potential, which may be advantageous for CNS penetration or disadvantageous for aqueous solubility.

Lipophilicity Drug design Permeability

Electronic Substituent Effect: σp of 4-Chloro vs. 4-Fluoro and 4-Methyl and Implications for π–π Stacking and Charge-Transfer Interactions

The Hammett σp constant quantitatively captures the electron-withdrawing or donating character of the para-substituent on the N-3 aryl ring. The 4-chlorophenyl group has a σp value of +0.23, indicating a moderate electron-withdrawing effect . By comparison, the 4-fluoro analog has a weaker electron-withdrawing effect (σp = +0.06), while the 4-methyl analog is electron-donating (σp = −0.17) . These differences in electronic character can modulate the electron density of the pyrimidinone ring, affecting π–π stacking interactions with aromatic residues in kinase hinge regions or altering the compound's susceptibility to nucleophilic attack and oxidative metabolism.

Electronic effects Medicinal chemistry Receptor binding

Commercial Purity Specification and Analytical Characterization: >98.0% (HPLC/N) as a Procurement Benchmark

Commercially, this compound is available through TCI at a specification of >98.0% purity by HPLC with total nitrogen analysis, with melting point confirmed at 144.0–148.0 °C and structure verified by NMR . This dual-method purity specification (HPLC + total nitrogen) provides a more rigorous quality benchmark than HPLC-only purity claims common among smaller vendors. In the broader class of 3-aryl-2,6-diphenylpyrimidin-4(3H)-ones, reported synthesis methods via microwave irradiation achieve yields generally in the range of 75–92% with purities after recrystallization of 95–99% [1], placing the TCI commercial specification at the upper end of achievable purity for this compound class.

Quality control Procurement Analytical chemistry

3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one: Evidence-Grounded Application Scenarios for Scientific Procurement


Scaffold for Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Moderate Electron-Withdrawing Character

The combination of a 4-chlorophenyl N-3 substituent providing σp = +0.23 and an estimated LogP of 5.0–5.1 positions this compound as a starting scaffold for optimizing kinase inhibitors where moderate electron withdrawal and higher membrane permeability are desired . The 2,6-diphenylpyrimidin-4(3H)-one core has established precedent as a kinase inhibitor scaffold, with derivatives showing IC50 values in the low nanomolar range against BTK (8.7 nM) and FAK (4.25–4.65 nM) [1]. The 4-chlorophenyl variant offers a distinct physicochemical profile compared to the more polar 4-fluoro or less electron-withdrawing 4-methyl congeners, making it a rational choice when the target binding site tolerates—or benefits from—a chlorinated aromatic moiety.

Reference Compound for Structure-Activity Relationship (SAR) Studies on N-3 Aryl Substitution Effects

With a well-defined melting point (144.0–148.0 °C), commercially verified purity (>98.0% by HPLC/N), and NMR structural confirmation , this compound serves as a high-quality reference standard for systematic SAR investigations probing the effect of para-substituents on the N-3 phenyl ring. In the broader 3-aryl-2,6-diphenylpyrimidin-4(3H)-one series, even minor substituent changes have been shown to shift MAO-B IC50 values from 1.49 μM to inactive, and AChE IC50 values from 1.35 μM to >100 μM [2]. The analytical rigor of the commercially available material ensures that observed biological differences can be attributed to the 4-chloro substituent rather than to impurity-driven artifacts.

Building Block for CNS-Penetrant Probe Compounds Leveraging Enhanced Lipophilicity

The estimated LogP of 5.0–5.1 for the 4-chlorophenyl analog—approximately 0.3–0.7 units higher than the 4-fluoro analog (XLogP3 = 4.4) —makes this compound a suitable starting point for designing CNS-penetrant chemical probes, where higher lipophilicity often correlates with improved blood-brain barrier penetration. The 4-chlorophenyl moiety also introduces a larger halogen van der Waals radius (1.75 Å for Cl vs. 1.47 Å for F), which can fill hydrophobic subpockets in CNS targets such as monoamine oxidases and acetylcholinesterase that have been shown to accommodate diphenylpyrimidine-based inhibitors [2]. Researchers exploring CNS indications where the target requires a moderately lipophilic, chlorinated ligand should prioritize this specific analog over the 4-fluoro or 4-methyl alternatives.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.